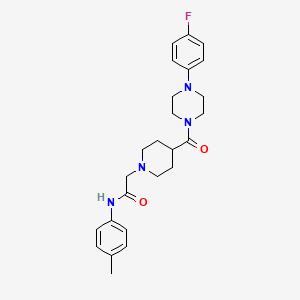

2-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31FN4O2/c1-19-2-6-22(7-3-19)27-24(31)18-28-12-10-20(11-13-28)25(32)30-16-14-29(15-17-30)23-8-4-21(26)5-9-23/h2-9,20H,10-18H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJXIEJCSQRJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C24H28F2N4O2 |

| Molecular Weight | 426.49 g/mol |

| LogP | 1.2157 |

| Polar Surface Area | 37.815 Ų |

The structure includes a piperazine ring, a piperidine group, and a fluorophenyl moiety, which are known to influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 4-(4-Fluorophenyl)piperazine : This can be achieved by reacting 4-fluoroaniline with bis(2-chloroethyl)amine under microwave irradiation.

- Formation of Piperidinyl Carbonyl : The intermediate is then reacted with piperidine-1-carbonyl chloride.

- Final Coupling : The final product is obtained by coupling the intermediate with N-(p-tolyl)acetamide under suitable conditions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the fluorophenyl group enhances binding affinity to specific targets, potentially modulating neurotransmitter systems.

Case Studies and Research Findings

- Antitumor Activity : Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine structures have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

- Neuropharmacological Effects : Compounds containing piperazine and piperidine groups have been studied for their potential in treating neurological disorders. They often demonstrate activity at serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound do not exhibit significant toxicity in human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Acetamides

Key Compounds :

N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide ():

- Structure : Piperazine linked to pyrimidinyl and 4-fluorophenyl-acetamide.

- Molecular Weight : ~375.42 g/mol (estimated).

- Key Differences : Replaces the target compound’s piperidine-carbonyl group with a pyrimidinyl substituent. Pyrimidine may enhance hydrogen bonding but reduce lipophilicity compared to the piperidine-carbonyl bridge .

2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide ():

- Structure : 4-Fluorophenylpiperazine with a nitro-substituted aryl acetamide.

- Molecular Weight : ~428.41 g/mol (estimated).

- Key Differences : The electron-withdrawing nitro group may reduce metabolic stability compared to the target’s p-tolyl group .

Structural Insights :

- Piperazine Modifications: Substituting the piperazine’s aryl group (e.g., 4-fluorophenyl vs. pyrimidinyl) alters receptor binding.

- Acetamide Substituents : The p-tolyl group in the target compound likely improves metabolic stability over nitro or methoxy groups due to reduced oxidative susceptibility .

Thiazole- and Triazole-Containing Analogs

Key Compounds :

2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15, ): Structure: Similar piperazine-fluorophenyl core but linked to a thiazole ring. Molecular Weight: 410.51 g/mol. Yield: 72%, mp: 269–270°C.

2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 11c, ): Structure: Triazole and quinoxaline substituents. Molecular Weight: ~500 g/mol (estimated). Key Differences: Bulky quinoxaline may hinder blood-brain barrier penetration compared to the target compound’s compact structure .

Structural Insights :

Glycosylated and PROTAC Derivatives

Key Compounds :

2-(4-({[β-D-Galactopyranosyl]oxy}methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (Compound 16, ): Structure: Glycosylated triazole with p-tolyl acetamide. Molecular Weight: ~500 g/mol (estimated). Key Differences: Carbohydrate moieties improve solubility but limit membrane permeability .

- Structure : Complex PROTAC with quinazoline and triazole linkers.

- Molecular Weight : ~800 g/mol (estimated).

- Key Differences : Designed for protein degradation via ubiquitination, contrasting with the target compound’s likely enzyme/receptor inhibition .

Structural Insights :

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Fluorophenyl vs. Pyrimidinyl : Fluorophenyl enhances lipophilicity, favoring membrane penetration, while pyrimidinyl may improve target specificity via hydrogen bonding .

- p-Tolyl vs. Nitro/Methoxy : p-Tolyl improves metabolic stability, whereas nitro/methoxy groups may confer reactivity but reduce bioavailability .

Synthetic Feasibility : Yields for piperazine-acetamide analogs range from 72–86%, suggesting the target compound could be synthesized efficiently using similar methods .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-N-(p-tolyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a piperazine derivative (e.g., 4-fluorophenylpiperazine) with a piperidine-carbonyl intermediate, followed by acetamide formation. Key steps include:

- Amide bond formation : Reacting 4-(4-fluorophenyl)piperazine-1-carbonyl chloride with piperidine under basic conditions (e.g., triethylamine) to neutralize HCl .

- Acetamide coupling : Using a nucleophilic substitution or condensation reaction with N-(p-tolyl)acetamide precursors. Optimization strategies:

- Temperature control : Elevated temperatures (40–60°C) improve reaction rates but require monitoring for side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient amide bond formation .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine/piperidine ring conformations. Aromatic protons (δ 6.8–7.2 ppm) and carbonyl signals (δ ~165–170 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ion) and detects impurities.

- X-ray Crystallography : Resolves spatial arrangements of the fluorophenyl, piperazine-carbonyl, and p-tolyl groups, critical for understanding steric effects .

- HPLC-PDA : Quantifies purity (>95%) and identifies byproducts via retention time and UV profiles .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or neurotransmitter receptors (e.g., serotonin/dopamine receptors) using fluorometric or radiometric assays .

- Cell viability assays : Assess cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

- Radioligand binding studies : Determine affinity for CNS targets (e.g., σ receptors) using competitive binding protocols with H-labeled ligands .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets, and what validation approaches are advised?

- Molecular docking : Use software like AutoDock Vina to model binding poses with targets (e.g., serotonin receptors). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the p-tolyl moiety .

- Molecular Dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories in explicit solvent models (e.g., TIP3P water) .

- Validation : Compare computational results with experimental IC values from radioligand assays or crystal structures of target-ligand complexes .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify poor absorption or rapid clearance .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites. For example, piperazine ring oxidation may reduce activity .

- Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Core modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF) to modulate receptor affinity .

- Piperazine substitution : Introduce bulky groups (e.g., 4-methylphenylsulfonyl) to reduce off-target interactions .

- Bioisosteric replacement : Swap the acetamide with a sulfonamide to improve metabolic stability while retaining target engagement .

Q. What experimental designs are optimal for assessing neuropharmacological effects in vivo?

- Rodent behavioral assays : Use forced swim (depression) or rotarod (motor coordination) tests to evaluate CNS activity .

- Microdialysis : Measure neurotransmitter levels (e.g., dopamine, serotonin) in brain regions post-administration .

- Safety profiling : Monitor for off-target effects (e.g., respiratory depression, hepatotoxicity) via histopathology and serum biomarkers .

Methodological Considerations

Q. How should researchers address conflicting data in receptor binding assays?

- Assay standardization : Control variables like buffer pH, temperature, and ligand concentration. For example, serotonin receptor binding is pH-sensitive .

- Orthogonal validation : Confirm results using alternative techniques (e.g., SPR vs. radioligand binding) .

- Batch-to-batch consistency : Verify compound purity and stereochemistry via chiral HPLC if racemization is suspected .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders or vapors .

- Waste disposal : Neutralize acidic byproducts before disposal and adhere to EPA/DOT regulations .

Q. How can crystallographic data inform the design of stable polymorphs?

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C-H···O bonds) that stabilize the crystal lattice .

- Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate forms with higher melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.